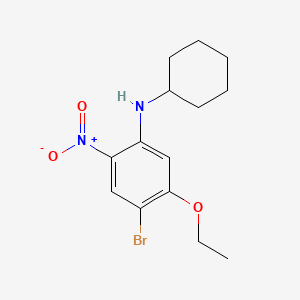

4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline

説明

特性

IUPAC Name |

4-bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3/c1-2-20-14-9-12(13(17(18)19)8-11(14)15)16-10-6-4-3-5-7-10/h8-10,16H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPHYMPBKOVGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)NC2CCCCC2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742894 | |

| Record name | 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-39-4 | |

| Record name | 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the novel compound 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline. As this molecule is not extensively documented in current literature, this document serves as a predictive guide for its synthesis, characterization, and potential biological applications, based on established principles of organic chemistry and the known properties of analogous structures. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Rationale for a Novel Substituted Nitroaniline

Substituted anilines are a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] The strategic placement of various functional groups on the aniline scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to enhanced efficacy and reduced toxicity.[1] The title compound, 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline, incorporates several key functionalities that suggest a high potential for biological activity.

The presence of a nitro group is a well-established feature in compounds with a wide range of bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The bromo and ethoxy groups can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to cross biological membranes and interact with target proteins.[4] Furthermore, the N-cyclohexyl substituent can enhance binding affinity to target enzymes or receptors through hydrophobic interactions. The specific 2-nitroaniline arrangement is a precursor to various heterocyclic compounds with demonstrated biological significance.

This guide will therefore explore a plausible synthetic pathway to this target molecule, predict its key analytical signatures, and discuss its potential as a lead compound in drug discovery based on the activities of structurally related molecules.

Proposed Synthesis of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline

The synthesis of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline can be envisioned through a multi-step process, leveraging known transformations in aromatic chemistry. A plausible and efficient synthetic strategy would involve the initial preparation of a suitably substituted nitrobenzene precursor, followed by a nucleophilic aromatic substitution to introduce the N-cyclohexylamino moiety.

A potential starting material for this synthesis is 4-Bromo-1-ethoxy-2-nitrobenzene , which is commercially available.[5] The proposed synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline.

Step-by-Step Experimental Protocol

Step 1: Chlorination of 4-Bromo-1-ethoxy-2-nitrobenzene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve 4-Bromo-1-ethoxy-2-nitrobenzene (1.0 eq.) in a suitable inert solvent such as dichloromethane or chloroform.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) chloride (FeCl₃, 0.1 eq.).

-

Chlorination: Bubble chlorine gas (Cl₂) slowly through the solution at room temperature, or use an alternative chlorinating agent like N-chlorosuccinimide (NCS). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by washing with an aqueous solution of sodium thiosulfate to remove excess chlorine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-Bromo-1-chloro-5-ethoxy-2-nitrobenzene, can be purified by column chromatography on silica gel.

Step 2: Nucleophilic Aromatic Substitution with Cyclohexylamine

-

Reaction Setup: In a sealed tube or a round-bottom flask fitted with a reflux condenser, dissolve the purified 4-Bromo-1-chloro-5-ethoxy-2-nitrobenzene (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add cyclohexylamine (1.2-1.5 eq.) and a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The product should precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Predicted Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical and spectroscopic data for 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline. These predictions are based on the analysis of its constituent functional groups and data from analogous compounds.

| Property | Predicted Value/Characteristics |

| Molecular Formula | C₁₄H₁₉BrN₂O₃ |

| Molecular Weight | 343.22 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and poorly soluble in water. |

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aromatic protons: Two singlets in the range of δ 7.0-8.0 ppm. Cyclohexyl protons: A multiplet for the CH-N proton around δ 3.5-4.5 ppm, and several multiplets for the other CH₂ protons between δ 1.0-2.5 ppm.[6][7] Ethoxy group protons: A quartet for the -OCH₂- protons around δ 4.0-4.2 ppm and a triplet for the -CH₃ protons around δ 1.3-1.5 ppm. |

| ¹³C NMR | Aromatic carbons: Signals in the range of δ 110-150 ppm.[8][9][10][11] Cyclohexyl carbons: A signal for the CH-N carbon around δ 50-60 ppm and other CH₂ carbons between δ 25-35 ppm. Ethoxy group carbons: A signal for the -OCH₂- carbon around δ 60-70 ppm and a signal for the -CH₃ carbon around δ 14-16 ppm. |

| IR Spectroscopy (cm⁻¹) | N-H stretch: A sharp peak around 3300-3400 cm⁻¹. Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹. Aliphatic C-H stretch: Peaks in the range of 2850-2960 cm⁻¹. Nitro group (NO₂) asymmetric and symmetric stretches: Strong absorptions around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[12][13][14][15] C-O (ether) stretch: A strong absorption around 1200-1250 cm⁻¹.[16] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺): A characteristic isotopic pattern for bromine (M⁺ and M⁺+2 peaks of approximately equal intensity).[17][18] Major fragmentation pathways would likely involve the loss of the nitro group (NO₂), the ethoxy group, and fragmentation of the cyclohexyl ring.[19][20] |

Potential Biological Applications and Mechanism of Action

While the specific biological activities of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline have yet to be determined, the presence of key pharmacophores allows for informed speculation on its potential therapeutic applications.

Anticancer Activity

Nitroaniline derivatives have been investigated for their potential as anticancer agents.[2][21] The nitro group can be bioreduced in hypoxic tumor environments to form cytotoxic radical species that can damage DNA and other cellular macromolecules. Furthermore, substituted anilines can act as kinase inhibitors, a major class of anticancer drugs.[22] The N-cyclohexyl and ethoxy groups could enhance the binding of the molecule to the hydrophobic pockets of target kinases.

Caption: Postulated mechanisms of anticancer activity for 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline.

Antimicrobial Activity

Halogenated anilines have demonstrated significant antimicrobial and antibiofilm activities.[23][24][25] The presence of the bromine atom in the target molecule suggests potential efficacy against a range of bacterial and fungal pathogens. The mechanism of action could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

Conclusion and Future Directions

This technical guide provides a theoretical framework for the synthesis, characterization, and potential applications of the novel compound 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline. The proposed synthetic route is based on well-established chemical reactions and offers a practical approach for its preparation. The predicted spectroscopic data provides a valuable reference for its future characterization.

The structural features of this molecule, particularly the combination of a nitroaniline core with bromo, ethoxy, and N-cyclohexyl substituents, suggest promising avenues for investigation in the fields of anticancer and antimicrobial drug discovery. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequently, in vitro and in vivo biological evaluations are warranted to explore its therapeutic potential.

References

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. WO1993011099A1 - Nitroaniline derivatives and their use as antitumor agents - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Cyclohexylamine(108-91-8) 1H NMR spectrum [chemicalbook.com]

- 7. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 2-Nitroaniline(88-74-4) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. p-Nitroaniline [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. savemyexams.com [savemyexams.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline

Introduction

In the landscape of pharmaceutical research and materials science, the precise and unambiguous determination of a molecule's structure is a foundational requirement.[1][2] The biological activity, physical properties, and synthetic accessibility of a novel chemical entity are intrinsically linked to its three-dimensional architecture. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline, a complex substituted aniline. This molecule, featuring a halogen, a nitro group, a secondary amine, and an ether linkage on an aromatic core, presents an excellent case study for the synergistic application of modern spectroscopic methods.

As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a logical workflow that mirrors the process of scientific inquiry. We will begin with establishing the fundamental molecular formula and proceed through the identification of functional groups and the intricate assembly of the molecular framework. The causality behind each experimental choice and the interpretation of the resulting data are emphasized to provide not just a method, but a robust strategy for structural verification.

Chapter 1: Foundational Analysis - Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the elemental composition and the degree of unsaturation.[3] This information provides the fundamental constraints for any proposed structure.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: High-Resolution Mass Spectrometry is the cornerstone for determining the exact molecular formula. Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the differentiation between ions of the same nominal mass but different elemental compositions (isobaric ions), thereby providing an unambiguous molecular formula. For 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline, the presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides an immediate and powerful validation point.[4][5]

Expected Data: The molecular formula is C₁₄H₁₉BrN₂O₃. The expected HRMS data would show two major peaks in the molecular ion region, separated by approximately 2 Da, corresponding to the two bromine isotopes.

| Isotopologue | Calculated Exact Mass (Da) | Relative Abundance (%) |

| C₁₄H₁₉⁷⁹BrN₂O₃ | 342.0582 | 100.0 |

| C₁₄H₁₉⁸¹BrN₂O₃ | 344.0562 | 97.3 |

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization mode to positive electrospray ionization (ESI+).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in the m/z range of 100-500 Da. Ensure the resolution is set to >10,000 FWHM (Full Width at Half Maximum).

-

Analysis: Identify the M+H⁺ ion cluster. Use the instrument's software to calculate the elemental composition based on the measured exact mass and isotopic pattern, confirming it matches C₁₄H₂₀BrN₂O₃⁺.

Index of Hydrogen Deficiency (IHD)

The IHD, or degree of unsaturation, indicates the total number of rings and/or multiple bonds in a molecule. It is calculated from the molecular formula: IHD = C - (H/2) - (X/2) + (N/2) + 1

For C₁₄H₁₉BrN₂O₃: IHD = 14 - (19/2) - (1/2) + (2/2) + 1 = 14 - 9.5 - 0.5 + 1 + 1 = 6

This value is consistent with a substituted benzene ring (4 degrees of unsaturation: 1 ring + 3 double bonds), a nitro group (1 degree of unsaturation from the N=O bond), and a cyclohexyl ring (1 degree of unsaturation).

Chapter 2: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique that excels at identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[6] For our target molecule, we expect to see clear signatures for the N-H bond of the secondary amine, the aromatic ring, the nitro group, the ether linkage, and the aliphatic chains.

Expected Absorption Bands:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Secondary Amine (N-H) | N-H Stretch | 3350 - 3450 | Medium, Sharp |

| Nitro Group (NO₂) | Asymmetric Stretch | 1510 - 1560 | Strong |

| Nitro Group (NO₂) | Symmetric Stretch | 1345 - 1385 | Strong |

| Aromatic Ring | C=C Stretches | 1450 - 1600 | Medium |

| Aromatic Ring | C-H Stretches | > 3000 | Medium |

| Aliphatic C-H | C-H Stretches | 2850 - 2960 | Strong |

| Ether (Ar-O-C) | C-O Stretch | 1200 - 1275 | Strong |

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Process the spectrum (e.g., baseline correction) and identify the key absorption bands corresponding to the expected functional groups. The presence of strong bands around 1520 cm⁻¹ and 1350 cm⁻¹ is highly indicative of the nitro group.[7] The sharp, single peak around 3400 cm⁻¹ is characteristic of a secondary amine, distinguishing it from a primary amine which would show two peaks.[8][9]

Chapter 3: Assembling the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[2][6] A combination of 1D and 2D NMR experiments is required to piece together the full structure.[10]

The Logic of the NMR Elucidation Strategy

The core of the elucidation relies on a systematic, multi-step NMR analysis. We will use a series of experiments, each providing a different piece of the puzzle, to build the final structure with confidence.

Caption: A logical workflow for structure elucidation using NMR spectroscopy.

¹H NMR Spectroscopy: Proton Environments

Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting patterns). The chemical shift (δ) is highly sensitive to the electronic environment.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz):

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Ar-H (H-3) | ~7.5 - 7.8 | s | 1H | Deshielded by ortho-NO₂ group.[11] |

| Ar-H (H-6) | ~6.5 - 6.7 | s | 1H | Shielded by ortho-NH and para-OEt groups. |

| NH | ~8.0 - 8.5 | d (broad) | 1H | Deshielded, coupled to cyclohexyl H-1'. |

| O-CH₂ -CH₃ | ~4.0 - 4.2 | q | 2H | Methylene adjacent to oxygen. |

| N-CH (H-1') | ~3.5 - 3.8 | m | 1H | Methine adjacent to nitrogen. |

| O-CH₂-CH₃ | ~1.4 - 1.6 | t | 3H | Methyl of ethoxy group. |

| Cyclohexyl H | ~1.2 - 2.0 | m | 10H | Complex multiplets for remaining cyclohexyl protons. |

¹³C NMR and DEPT: The Carbon Skeleton

Expertise & Rationale: ¹³C NMR reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for determining the multiplicity of each carbon atom (C, CH, CH₂, or CH₃).[12]

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):

| Assignment | Predicted δ (ppm) | DEPT-135 Phase | Rationale |

| Ar-C -Br (C-4) | ~110 - 115 | N/A (Quaternary) | Halogenated aromatic carbon. |

| Ar-C -H (C-6) | ~112 - 116 | Positive (CH) | Shielded by adjacent groups. |

| Ar-C -H (C-3) | ~125 - 130 | Positive (CH) | Standard aromatic CH. |

| Ar-C -NO₂ (C-2) | ~135 - 140 | N/A (Quaternary) | Deshielded by nitro group. |

| Ar-C -NH (C-1) | ~140 - 145 | N/A (Quaternary) | Attached to nitrogen. |

| Ar-C -OEt (C-5) | ~150 - 155 | N/A (Quaternary) | Attached to oxygen. |

| O -CH₂-CH₃ | ~64 - 66 | Negative (CH₂) | Ethoxy methylene. |

| N -CH (C-1') | ~52 - 56 | Positive (CH) | Cyclohexyl methine attached to N. |

| Cyclohexyl C | ~24 - 34 | Negative/Positive | Remaining cyclohexyl carbons. |

| O-CH₂-C H₃ | ~14 - 16 | Positive (CH₃) | Ethoxy methyl. |

2D NMR: Connecting the Pieces

Expertise & Rationale: 2D NMR experiments are essential for unambiguously connecting the fragments identified in the 1D spectra.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[13] We expect to see correlations within the ethoxy group (-CH₂-CH₃) and throughout the entire cyclohexyl ring spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.[13][14] This is the primary method for definitively assigning the ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons over 2-4 bonds, allowing us to connect the isolated spin systems.[12][13][14]

Key Expected HMBC Correlations:

Caption: Key expected HMBC correlations for structural assembly.

-

Cyclohexyl to Aromatic Ring: The proton on the nitrogen (NH ) should show a correlation to aromatic carbons C-2 and C-6. Crucially, the methine proton of the cyclohexyl ring (H-1') will show a 2-bond correlation to C-1 of the aromatic ring, unequivocally linking the two fragments.

-

Ethoxy to Aromatic Ring: The methylene protons of the ethoxy group (O-CH₂ -) will show a 3-bond correlation to aromatic carbon C-5, confirming the position of the ether linkage.

Protocol: 2D NMR Suite

-

Sample Preparation: Prepare a concentrated sample (~15-20 mg) in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.

-

Instrument Setup: Tune and shim the instrument for optimal resolution and lineshape. Acquire a standard ¹H spectrum to determine spectral width and pulse calibration.

-

COSY: Run a standard gradient-selected COSY (gCOSY) experiment.

-

HSQC: Run a gradient-selected, sensitivity-enhanced HSQC experiment. Set the ¹J(CH) coupling constant to an average value of 145 Hz.

-

HMBC: Run a gradient-selected HMBC experiment. Optimize the long-range coupling delay for an average value of 8 Hz to observe typical ²J(CH) and ³J(CH) correlations.

-

Analysis: Process and analyze each 2D spectrum to build the connectivity map of the molecule, starting with known spin systems and using HMBC to link them together.

Chapter 4: Final Confirmation via Mass Spectrometry Fragmentation

Expertise & Rationale: After proposing a structure based on NMR, we must confirm that its fragmentation pattern in a mass spectrometer is consistent with this structure. Electron Ionization (EI) is often used for this purpose as it induces predictable fragmentation. The goal is to identify fragment ions that correspond to logical cleavages of the proposed molecule.[15][16][17][18]

Predicted Key Fragmentation Pathways:

-

α-Cleavage: The bond adjacent to the amine nitrogen is a likely point of cleavage. Loss of the cyclohexyl group would be a major fragmentation pathway.

-

Loss of Nitro Group: Fragmentation of aromatic nitro compounds often involves the loss of NO (30 Da) or NO₂ (46 Da).[19][20]

-

Loss of Ethoxy Group: Cleavage can occur with the loss of an ethyl radical (•C₂H₅, 29 Da) or an ethoxy radical (•OC₂H₅, 45 Da).

Expected Key Fragments (EI-MS):

| m/z (for ⁷⁹Br) | Proposed Fragment Structure / Loss |

| 342 | Molecular Ion [M]⁺• |

| 313 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 297 | [M - OC₂H₅]⁺ (Loss of ethoxy radical) |

| 260 | [M - C₆H₁₀]⁺ (Loss of cyclohexene via rearrangement) |

| 259 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |

The presence of these fragments, along with the characteristic bromine isotope pattern for each bromine-containing fragment, would provide strong corroborating evidence for the structure determined by NMR.

Conclusion

The structure elucidation of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. High-resolution mass spectrometry establishes the molecular formula, infrared spectroscopy identifies the key functional groups, and a comprehensive suite of 1D and 2D NMR experiments provides the definitive atomic connectivity. Finally, analysis of the mass spectral fragmentation pattern serves as a self-validating check on the proposed structure. This integrated workflow represents a robust and reliable strategy for researchers, scientists, and drug development professionals to confidently determine the structure of novel chemical entities.

References

-

4-Bromo-2-nitroaniline | C6H5BrN2O2. PubChem. [Link]

-

4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams. CP Lab Safety. [Link]

-

Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. [Link]

-

Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. University of Calgary. [Link]

-

The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. ACS Publications. [Link]

-

Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology. [Link]

-

IR: amines. University of Calgary. [Link]

-

Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. National Institutes of Health (NIH). [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. MDPI. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

-

UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... ResearchGate. [Link]

-

Structure Elucidation of Organic Compounds. YouTube. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

Interpretation of mass spectra. Saarland University. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]

-

Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. National Institutes of Health (NIH). [Link]

-

Structure elucidation – Knowledge and References. Taylor & Francis. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

-

HSQC and HMBC. Columbia University NMR Core Facility. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

-

Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Massachusetts Lowell. [Link]

-

UV-Vis spectra of aniline in different mole fractions of acetonitrile... ResearchGate. [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

4-Ethoxy-2-nitroaniline | C8H10N2O3. PubChem. [Link]

-

13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Royal Society of Chemistry. [Link]

-

4-Ethoxy-2-nitroaniline. SIELC Technologies. [Link]

-

Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

-

Supporting Information. New Journal of Chemistry. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. jchps.com [jchps.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. emerypharma.com [emerypharma.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. web.uvic.ca [web.uvic.ca]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. scienceready.com.au [scienceready.com.au]

- 18. whitman.edu [whitman.edu]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties, synthesis, and analytical characterization of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline. As a novel compound, specific experimental data is not yet publicly available. Therefore, this document serves as a predictive and methodological framework for researchers, scientists, and drug development professionals. It synthesizes data from structurally similar analogs to forecast key parameters and presents detailed, field-proven protocols for empirical determination. The guide emphasizes the causal reasoning behind experimental design, ensuring a self-validating approach to characterization. Topics covered include molecular structure, predicted physicochemical properties, a proposed synthetic workflow, detailed analytical methodologies (NMR, IR, HPLC, MS), and a discussion on potential applications and safety considerations.

Introduction and Molecular Overview

4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline is a substituted nitroaniline derivative. Its structure incorporates several key functional groups that dictate its chemical behavior and potential utility: a bromo- and nitro-substituted benzene ring, a secondary amine, a bulky N-cyclohexyl group, and an ethoxy moiety. The electron-withdrawing nature of the nitro group, positioned ortho to the amine, significantly influences the molecule's electronic properties and the basicity of the amino group. The N-cyclohexyl substituent introduces significant steric bulk and lipophilicity, which is expected to heavily impact solubility and crystal packing.

This compound belongs to a class of molecules with potential applications in medicinal chemistry and materials science. Nitroaniline derivatives have been investigated for a wide range of therapeutic activities, including antibacterial, antifungal, and antitumor effects[1]. The incorporation of a cyclohexyl group is a common strategy in drug discovery to enhance binding affinity and modulate pharmacokinetic properties by providing a three-dimensional scaffold.[2]

Molecular Structure Diagram

Caption: 2D Structure of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline.

Physicochemical Properties

The following table summarizes the predicted and calculated physicochemical properties of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline. These values are derived from computational models and data from structurally related analogs, such as 4-bromo-N-butyl-5-ethoxy-2-nitroaniline and N-cyclohexyl-4-cyano-2-nitroaniline.[3][4]

| Property | Predicted Value / Information | Rationale / Analog Data |

| Molecular Formula | C₁₄H₁₉BrN₂O₃ | Derived from structure |

| Molecular Weight | 343.22 g/mol | Calculated from formula |

| Appearance | Yellow to orange crystalline solid | Based on analogs like 2-nitroaniline (orange solid) and 4-bromo-2-nitroaniline (yellow/orange crystals).[5] |

| Melting Point | 105 - 120 °C | Analog N-cyclohexyl-4-cyano-2-nitroaniline melts at 109°C.[3] The bulkier structure may lead to a slightly different crystal lattice energy. |

| Boiling Point | > 350 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition, similar to other nitroanilines.[6] |

| Solubility | Insoluble in water. Soluble in acetone, DMSO, chloroform, and hot ethanol. | The large, nonpolar N-cyclohexyl and aromatic rings dominate, predicting low aqueous solubility. Nitroanilines are typically soluble in polar organic solvents.[7] |

| pKa (Conjugate Acid) | -1.0 to 1.0 | The ortho-nitro group is strongly electron-withdrawing, significantly reducing the basicity of the secondary amine, making it a very weak base. The pKa of 3-nitroaniline is 2.47.[7] The additional withdrawing effect of bromine and the ortho position will lower it further. |

| LogP (Octanol/Water) | 4.0 - 5.0 | Calculated using computational models. The combination of a bromo group and a large cyclohexyl substituent contributes to high lipophilicity. |

Synthesis and Purification

A robust synthesis route for 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline is proposed via nucleophilic aromatic substitution (SNAr). This method is effective for preparing N-substituted nitroanilines.[2]

Proposed Synthetic Workflow

The synthesis involves the reaction of a suitable di-halogenated nitrobenzene precursor with cyclohexylamine. The choice of starting material is critical; the halogen ortho to the nitro group will be the most activated towards nucleophilic substitution.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Rationale: This protocol is adapted from the synthesis of a structurally similar compound, N-cyclohexyl-4-cyano-2-nitroaniline.[3] Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and ability to dissolve the reactants. Triethylamine (TEA) acts as a non-nucleophilic base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of 1,4-Dibromo-5-ethoxy-2-nitrobenzene in 40 mL of anhydrous DMF.

-

Addition of Reagents: Add 12 mmol of cyclohexylamine, followed by 12 mmol of triethylamine to the solution.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates reaction completion.

-

Work-up: Cool the mixture to room temperature. Pour the dark reaction mixture into 150 mL of cold deionized water with vigorous stirring. A yellow-orange precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with 50 mL of water, followed by 20 mL of cold hexane to remove nonpolar impurities.

-

Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40 °C overnight.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized compound, a suite of analytical techniques must be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. ¹H NMR will confirm the presence and connectivity of all protons, while ¹³C NMR will identify all unique carbon environments.

-

Sample Preparation: Dissolve ~10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Spectroscopy (Expected Signals):

-

Aromatic Protons: Two singlets in the 7.0-8.5 ppm region, corresponding to the two protons on the benzene ring.

-

N-H Proton: A broad singlet or doublet (due to coupling with the adjacent methine proton) between 5.0-8.0 ppm. Its chemical shift will be concentration-dependent.

-

Cyclohexyl Protons: A complex series of multiplets between 1.0-4.0 ppm. The methine proton (CH-N) will be the most downfield of this group.

-

Ethoxy Protons: A quartet (~4.0-4.2 ppm) for the -OCH₂- group and a triplet (~1.4-1.6 ppm) for the -CH₃ group.

-

-

¹³C NMR Spectroscopy (Expected Signals):

-

Aromatic Carbons: Six distinct signals in the 110-150 ppm range.

-

Cyclohexyl Carbons: Multiple signals in the 20-60 ppm range.

-

Ethoxy Carbons: Two signals, one around 60-70 ppm (-OCH₂-) and one around 15 ppm (-CH₃).

-

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Sample Preparation: The analysis can be performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorption Bands:

-

N-H Stretch: A sharp, single peak around 3350-3450 cm⁻¹ for the secondary amine.[8]

-

C-H Stretches: Peaks just below 3000 cm⁻¹ (aliphatic C-H from cyclohexyl and ethoxy) and just above 3000 cm⁻¹ (aromatic C-H).

-

NO₂ Stretches: Two strong, characteristic peaks for the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Around 1200-1350 cm⁻¹.[8]

-

C-O Stretch: A strong peak for the ether linkage around 1200-1250 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the standard method for determining the purity of a compound. A reversed-phase method is suitable for this moderately polar molecule. This protocol is based on established methods for analyzing nitroaromatic compounds.[9]

Caption: Analytical workflow for purity determination by HPLC.

-

Protocol:

-

System: An HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 60% B, linear gradient to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm and 400 nm (nitroanilines typically have strong absorbance at multiple wavelengths).

-

Injection Volume: 10 µL.

-

Purity Calculation: Purity is determined by the area percentage of the main peak in the chromatogram.

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

-

Technique: Electrospray Ionization (ESI) is suitable for this polarizable molecule.

-

Expected Result: In positive ion mode, the spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 343.0 and 345.0 in an approximate 1:1 intensity ratio, which is characteristic of a monobrominated compound.

Potential Applications and Scientific Context

While this specific molecule is not yet characterized in the literature, its structural motifs suggest several areas for research:

-

Medicinal Chemistry: As a nitroaniline derivative, it could be screened for activity against various therapeutic targets. Many nitroaromatic compounds act as prodrugs that are reductively activated in hypoxic environments, a feature exploited in developing anticancer and antimicrobial agents.[1] The bulky, lipophilic N-cyclohexyl group can enhance membrane permeability and fit into hydrophobic binding pockets of target proteins.[2]

-

PROTACs and Molecular Glues: The substituted aniline scaffold is a common feature in building blocks for Protein Degrader technologies, such as Proteolysis Targeting Chimeras (PROTACs). This molecule could serve as a novel intermediate for such applications.[10]

-

Materials Science: Nitroaniline derivatives are known for their nonlinear optical (NLO) properties. The push-pull electronic system (amine donor, nitro acceptor) makes this class of compounds interesting for applications in optoelectronics.

Safety and Handling

Disclaimer: No specific toxicology data exists for this compound. The following recommendations are based on the known hazards of the bromo-nitroaniline chemical class.[11]

-

GHS Hazard Classification (Predicted):

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline is a novel compound with significant potential for research in medicinal chemistry and materials science. This guide provides a robust, predictive framework for its physicochemical properties and establishes detailed, validated protocols for its synthesis and comprehensive analytical characterization. By following the methodologies outlined herein, researchers can confidently synthesize and validate this compound, paving the way for its exploration in various scientific applications.

References

-

PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved January 25, 2026, from [Link]

-

PubChemLite. (n.d.). 4-bromo-5-methoxy-2-nitroaniline (C7H7BrN2O3). Retrieved January 25, 2026, from [Link]

-

CP Lab Safety. (n.d.). 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline, min 98%, 1 gram. Retrieved January 25, 2026, from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.

-

U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of N-heterocycles via intramolecular reductive cyclizations of nitroalkenes. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2025, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved January 25, 2026, from [Link]

-

MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2-Nitroaniline. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 25, 2026, from [Link]

-

PubMed. (n.d.). [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Retrieved January 25, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline. Retrieved January 25, 2026, from [Link]

-

Nature. (2024, August 29). Nickel-based perovskite-catalysed direct phenol-to-aniline liquid-phase transformations. Retrieved January 25, 2026, from [Link]

-

PubMed. (n.d.). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2019, October 9). Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. Retrieved January 25, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved January 25, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2006, January 3). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved January 25, 2026, from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved January 25, 2026, from [Link]

-

Systematic Reviews in Pharmacy. (n.d.). Synthesis of Heterocyclic Nitrogen Compounds using Cyclohexene Derivative with Various Primary Amines. Retrieved January 25, 2026, from [Link]

-

Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved January 25, 2026, from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

CP Lab Safety. (n.d.). 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams. Retrieved January 25, 2026, from [Link]

Sources

- 1. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 7. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. calpaclab.com [calpaclab.com]

- 11. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline (CAS No. 1365272-39-4), a substituted nitroaniline with potential applications in medicinal chemistry and materials science. Due to the limited availability of published data on this specific compound, this document outlines a proposed synthesis route, a detailed characterization workflow, and a discussion of its potential research applications based on the known reactivity of its functional groups. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and structurally related molecules.

Introduction

4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline is a halogenated and N-substituted nitroaromatic compound.[1][2][3] Its structure, featuring a bromo, a cyclohexylamino, an ethoxy, and a nitro group on an aniline scaffold, suggests a versatile chemical intermediate. The electron-withdrawing nitro group, the nucleophilic secondary amine, the reactive bromo substituent, and the ethoxy group each impart distinct chemical properties that can be exploited for further chemical modifications. While specific applications for this molecule are not yet documented in peer-reviewed literature, its structural motifs are present in a variety of biologically active compounds and functional materials.

Physicochemical Properties

Based on its chemical structure, the following physicochemical properties can be predicted for 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline.

| Property | Value | Source |

| CAS Number | 1365272-39-4 | [1][2][3] |

| Molecular Formula | C14H19BrN2O3 | [1] |

| Molecular Weight | 343.22 g/mol | [1] |

| Appearance | Likely a colored crystalline solid (yellow to orange) | Inferred from related nitroanilines[4] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in alcohols; and insoluble in water. | Inferred from general principles of organic chemistry. |

Proposed Synthesis Pathway

A plausible synthetic route to 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline can be envisioned starting from commercially available 4-bromo-2-nitroaniline. The proposed multi-step synthesis is outlined below.

Diagram of Proposed Synthesis

Caption: Proposed multi-step synthesis of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline.

Step 1: Iodination of 4-Bromo-2-nitroaniline

The first step involves the regioselective iodination of 4-bromo-2-nitroaniline. The ortho- and para-directing amino group and the meta-directing nitro group will direct the incoming electrophile to the C5 position.

-

Reaction: 4-Bromo-2-nitroaniline is treated with an iodinating agent such as iodine and N-iodosuccinimide (NIS) in the presence of a strong acid catalyst like sulfuric acid.

-

Rationale: The strong activating effect of the amino group, moderated by the deactivating nitro group, allows for selective halogenation at the position ortho to the amine and meta to the nitro group.

Step 2: Ethoxylation of 4-Bromo-5-iodo-2-nitroaniline

This step introduces the ethoxy group via a nucleophilic aromatic substitution, likely a copper-catalyzed Ullmann condensation.

-

Reaction: The iodinated intermediate is reacted with sodium ethoxide in the presence of a copper(I) iodide catalyst in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Rationale: The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic substitution, and the use of a copper catalyst facilitates the displacement of the iodide with the ethoxide.

Step 3: Reductive Amination with Cyclohexanone

The final step involves the introduction of the cyclohexyl group onto the aniline nitrogen via reductive amination.

-

Reaction: 4-Bromo-5-ethoxy-2-nitroaniline is reacted with cyclohexanone in the presence of a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) in a chlorinated solvent like 1,2-dichloroethane (DCE).

-

Rationale: The aniline nitrogen acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone to form a hemiaminal, which then dehydrates to an enamine. The enamine is subsequently reduced in situ by the hydride reagent to yield the desired N-cyclohexyl product. This one-pot procedure is generally high-yielding and avoids the isolation of the unstable enamine intermediate.

Proposed Characterization Workflow

A thorough characterization of the synthesized 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline is crucial to confirm its identity and purity.

Diagram of Characterization Workflow

Caption: Proposed workflow for the characterization of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline.

Spectroscopic Analysis (Predicted Data)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclohexyl protons, and the ethoxy group protons. The aromatic region should display two singlets. The cyclohexyl group will exhibit a complex multiplet for the methine proton and overlapping multiplets for the methylene protons. The ethoxy group will show a triplet and a quartet.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon environments in the molecule. The aromatic carbons will appear in the downfield region (110-160 ppm), with the carbon bearing the nitro group being the most deshielded. The signals for the cyclohexyl and ethoxy carbons will be in the upfield region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic), asymmetric and symmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹), and C-O stretches of the ethoxy group.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable reversed-phase column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) will be used to determine the purity of the compound. A single major peak with a purity of >95% would indicate a successful purification.

Potential Applications in Research and Drug Development

While no specific applications for 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline have been reported, its structure suggests several potential uses:

-

Medicinal Chemistry Scaffold: The substituted nitroaniline core is a common feature in various pharmacologically active molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The bromo substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity.[5] The cyclohexyl and ethoxy groups can modulate the lipophilicity and metabolic stability of potential drug candidates.

-

Chemical Probe Development: The molecule could serve as a starting point for the development of chemical probes to study biological pathways. The nitro group can act as a precursor to a fluorescent reporter group or a reactive handle for bioconjugation.

-

Materials Science: Nitroaniline derivatives are known to exhibit nonlinear optical (NLO) properties. The specific substitution pattern of this molecule might impart interesting photophysical properties, making it a candidate for investigation in materials science applications.

Safety and Handling

Detailed toxicological data for 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline is not available. However, based on the known hazards of related compounds like 4-bromo-2-nitroaniline and other nitroaromatics, the following precautions should be taken:[6][7][8]

-

Handling: The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[8]

-

Health Hazards: Nitroanilines are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[4][7] They can cause irritation to the skin, eyes, and respiratory tract.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline represents a chemical entity with significant potential as a versatile building block in organic synthesis, medicinal chemistry, and materials science. While detailed experimental data for this specific molecule is currently lacking, this technical guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. It is hoped that this guide will stimulate further research into this and related substituted nitroanilines, ultimately unlocking their full potential in various scientific disciplines.

References

-

PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams. [Link]

-

PubChem. 4-Bromo-5-ethoxy-2-nitro-N-propylaniline. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitroaniline. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. [Link]

-

CP Lab Safety. 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline, min 98%, 1 gram. [Link]

-

Chemsrc. 5-ethoxy-2-nitroaniline. [Link]

-

PubChemLite. 4-bromo-5-methoxy-2-nitroaniline. [Link]

-

NIST. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]

-

Wonder Chemical. 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline. [Link]

-

ChemWhat. 4-BroMo-N-cyclohexyl-5-ethoxy-2-nitroaniline. [Link]

Sources

- 1. 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline 1365272-39-4 C14H19BrN2O3 343.21626-Products Wonder [wonder-chem.com]

- 2. 4-BroMo-N-cyclohexyl-5-ethoxy-2-nitroaniline | 1365272-39-4 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. carlroth.com:443 [carlroth.com:443]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of plausible and efficient synthetic pathways for the preparation of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline, a substituted nitroaniline with potential applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development. The guide delineates two primary multi-step synthetic routes, commencing from readily available starting materials. Each proposed pathway is substantiated with detailed experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility. The core of this guide is a logically designed synthetic strategy, emphasizing control over regioselectivity and offering alternative methods for key transformations to accommodate varied laboratory settings and reagent availability.

Introduction and Strategic Overview

4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline is a complex substituted aromatic amine. The strategic placement of its functional groups—a bromine atom, an ethoxy group, a nitro group, and a cyclohexylamino moiety—suggests its potential as a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates and functional dyes. The electron-withdrawing nature of the nitro group and the steric bulk of the cyclohexyl group, combined with the electronic effects of the bromine and ethoxy substituents, create a unique chemical entity.

The synthesis of such a polysubstituted aniline requires a carefully planned strategy to ensure the correct regiochemical placement of each functional group. Direct functionalization of a simple benzene ring is often challenging due to competing reactions and the formation of isomeric mixtures. Therefore, a multi-step approach, leveraging the directing effects of existing substituents, is paramount.

This guide proposes a convergent synthetic strategy, focusing on the initial construction of a key intermediate, 4-Bromo-5-ethoxy-2-nitroaniline , followed by the introduction of the cyclohexyl group. Two robust and widely applicable methods for the final N-alkylation step will be presented: Reductive Amination and Direct N-alkylation .

Caption: Overall synthetic strategy for 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline.

Synthesis of the Key Intermediate: 4-Bromo-5-ethoxy-2-nitroaniline

The synthesis of the pivotal intermediate, 4-Bromo-5-ethoxy-2-nitroaniline, is proposed to proceed in four steps starting from 3-ethoxyaniline. This route is designed to control the regioselectivity of the bromination and nitration steps through the use of a protecting group on the highly activating amino functionality.

Step 1: Acetylation of 3-Ethoxyaniline

The initial step involves the protection of the amino group of 3-ethoxyaniline as an acetamide. This transformation is crucial for several reasons: it reduces the high reactivity of the aniline, preventing over-bromination in the subsequent step, and the steric bulk of the acetyl group favors para-substitution.[1]

Reaction: 3-Ethoxyaniline + Acetic Anhydride → N-(3-ethoxyphenyl)acetamide

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxyaniline (1.0 eq.) in glacial acetic acid.

-

Cool the solution in an ice bath and add acetic anhydride (1.1 eq.) dropwise with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.

Data Presentation: Reagents for Acetylation

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Ethoxyaniline | 1.0 | 137.18 | (Specify) |

| Acetic Anhydride | 1.1 | 102.09 | (Calculate) |

| Glacial Acetic Acid | - | 60.05 | (Solvent) |

Step 2: Bromination of N-(3-ethoxyphenyl)acetamide

The bromination of the protected aniline is directed by the ortho,para-directing acetamido and ethoxy groups. The para position to the stronger activating group (acetamido) is the most likely site of substitution.

Reaction: N-(3-ethoxyphenyl)acetamide + Br₂ → N-(4-bromo-3-ethoxyphenyl)acetamide

Experimental Protocol:

-

Dissolve N-(3-ethoxyphenyl)acetamide (1.0 eq.) in a suitable solvent such as glacial acetic acid or pyridine in a flask protected from light.[2]

-

In a separate dropping funnel, prepare a solution of bromine (1.05 eq.) in the same solvent.

-

Add the bromine solution dropwise to the stirred solution of the acetamide at a controlled temperature (e.g., 0-5 °C).

-

After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction by adding a solution of sodium bisulfite to remove excess bromine.

-

Pour the mixture into ice water and collect the precipitated product by filtration.

-

Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Step 3: Nitration of N-(4-bromo-3-ethoxyphenyl)acetamide

The nitration of the brominated acetamide is the next critical step. The directing effects of the substituents (acetamido and ethoxy) will guide the incoming nitro group to the desired position. The position ortho to the acetamido group and meta to the bromine is the most activated site.[3]

Reaction: N-(4-bromo-3-ethoxyphenyl)acetamide + HNO₃/H₂SO₄ → N-(4-bromo-5-ethoxy-2-nitrophenyl)acetamide

Experimental Protocol:

-

To a flask containing concentrated sulfuric acid, cooled in an ice-salt bath, slowly add N-(4-bromo-3-ethoxyphenyl)acetamide (1.0 eq.) in portions, ensuring the temperature remains low.

-

In a separate container, prepare a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the acetamide solution, maintaining a low temperature (e.g., 0-5 °C).

-

After the addition, stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with copious amounts of cold water until the washings are neutral, and dry.

Step 4: Hydrolysis of N-(4-bromo-5-ethoxy-2-nitrophenyl)acetamide

The final step in the synthesis of the key intermediate is the deprotection of the amino group by acidic or basic hydrolysis of the acetamide.[4]

Reaction: N-(4-bromo-5-ethoxy-2-nitrophenyl)acetamide + H⁺/H₂O or OH⁻/H₂O → 4-Bromo-5-ethoxy-2-nitroaniline

Experimental Protocol (Acidic Hydrolysis):

-

Suspend N-(4-bromo-5-ethoxy-2-nitrophenyl)acetamide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for a period sufficient for complete hydrolysis (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Workflow for the synthesis of the key intermediate.

Synthesis of the Final Product: 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline

With the key intermediate, 4-Bromo-5-ethoxy-2-nitroaniline, in hand, the final step is the introduction of the cyclohexyl group onto the primary amine. Two effective methods are presented below.

Method A: Reductive Amination with Cyclohexanone

Reductive amination is a powerful and mild method for the formation of secondary amines from primary amines and carbonyl compounds.[5][6] The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced by a suitable reducing agent, such as sodium borohydride.[5]

Reaction: 4-Bromo-5-ethoxy-2-nitroaniline + Cyclohexanone --[Reducing Agent]--> 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline

Experimental Protocol:

-

In a reaction flask, dissolve 4-Bromo-5-ethoxy-2-nitroaniline (1.0 eq.) and cyclohexanone (1.2 eq.) in a suitable solvent like methanol or ethanol.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.[7]

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Reagents for Reductive Amination

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-Bromo-5-ethoxy-2-nitroaniline | 1.0 | 275.09 | (Specify) |

| Cyclohexanone | 1.2 | 98.14 | (Calculate) |

| Sodium Borohydride | 1.5 | 37.83 | (Calculate) |

| Methanol | - | 32.04 | (Solvent) |

| Acetic Acid | catalytic | 60.05 | (Catalyst) |

Method B: Direct N-alkylation with Cyclohexyl Halide

Direct N-alkylation involves the reaction of the primary amine with a cyclohexyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction.[8]

Reaction: 4-Bromo-5-ethoxy-2-nitroaniline + Cyclohexyl Bromide --[Base]--> 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline

Experimental Protocol:

-

To a solution of 4-Bromo-5-ethoxy-2-nitroaniline (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

-

Add cyclohexyl bromide (1.2 eq.) to the suspension.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Caption: Alternative final steps to the target molecule.

Characterization

The structural confirmation of the synthesized intermediates and the final product, 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline, should be performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity and regiochemistry of the substituents.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compounds and can provide structural information through fragmentation patterns.

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the N-H bond in the amine, the C=O bond in the acetamide intermediate, and the nitro group (N-O stretching).[9]

-

Melting Point: The melting point of the solid products will be determined as an indicator of purity.

Safety Considerations

-

Nitroanilines: Nitroaniline derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.

-

Bromine: Bromine is a corrosive and highly toxic substance. It should be handled with extreme care in a fume hood, and appropriate PPE should be worn.

-

Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

-

Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.

Conclusion

This technical guide outlines robust and scientifically sound synthetic pathways for the preparation of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline. By employing a strategic, multi-step approach involving the protection of the aniline, followed by controlled bromination and nitration, the key intermediate, 4-Bromo-5-ethoxy-2-nitroaniline, can be synthesized with high regioselectivity. The subsequent introduction of the cyclohexyl moiety can be efficiently achieved through either reductive amination or direct N-alkylation, providing flexibility in the synthetic design. The detailed experimental protocols and mechanistic rationale provided herein are intended to empower researchers in the successful synthesis and further exploration of this and related molecules for various applications in drug discovery and materials science.

References

- US6388135B1 - Preparation of 4-bromoaniline derivatives - Google P

-

4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem. [Link]

-

The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog. [Link]

-

3-Ethoxyaniline | C8H11NO | CID 12120 - PubChem. [Link]

- Aniline purification method - Google P

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google P

- Aniline purification process - Google P

-

4 bromoaniline : Organic Synthesis - YouTube. [Link]

-

2-Bromo-4-nitroaniline - ResearchGate. [Link]

-

Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. [Link]

-

Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C... - ResearchGate. [Link]

-

Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - Diva-Portal.org. [Link]

-

STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1 - ResearchGate. [Link]

-

3-Bromo-4-ethoxyaniline | CAS#:101251-12-1 | Chemsrc. [Link]

-

Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. [Link]

-

2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem. [Link]

-

Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon | Cai | Bulletin of Chemical Reaction Engineering & Catalysis - BCREC journal. [Link]

-

Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

-

p-Nitroaniline - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

3-Bromo-4-ethoxyaniline | CAS 101251-12-1 | P212121 Store. [Link]

-

4-ethoxyaniline - 156-43-4, C8H11NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC - PubMed Central. [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. [Link]

-

Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. [Link]

-

Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - NIH. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 6. organicreactions.org [organicreactions.org]

- 7. jsynthchem.com [jsynthchem.com]

- 8. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-Ethoxyaniline | C8H11NO | CID 12120 - PubChem [pubchem.ncbi.nlm.nih.gov]